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Compound of Interest

1-(4-(4-
Compound Name:
Bromophenoxy)phenyl)ethanone

cat. No.: B1311913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 1-(4-(4-Bromophenoxy)phenyl)ethanone. This diaryl ether
derivative serves as a valuable intermediate in the fields of medicinal chemistry, materials
science, and agricultural science.

Chemical Structure and Properties

1-(4-(4-Bromophenoxy)phenyl)ethanone, also known by its synonyms 4'-(4-
Bromophenoxy)acetophenone and 1-Acetyl-4-(4-bromophenoxy)benzene, is an organic
compound featuring a bromophenoxy group linked to an acetophenone moiety. This structure
imparts a unique combination of reactivity and stability, making it a versatile building block in
organic synthesis.

Table 1: Chemical and Physical Properties
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Property Value

CAS Number 54916-27-7

Molecular Formula C14H11BrO2

Molecular Weight 291.14 g/mol

Appearance Pale yellow crystals[1]

Melting Point 69-75 °C[1]

Purity =>99% (HPLC)[1]

Storage Conditions Store at 0-8 °C[1]
Synthesis

The primary synthetic route to 1-(4-(4-Bromophenoxy)phenyl)ethanone is the Ullmann
condensation, a copper-catalyzed reaction that forms a diaryl ether linkage between an aryl
halide and a phenol.[2][3][4] In this case, the reaction involves the coupling of 4-
hydroxyacetophenone and 1-bromo-4-iodobenzene (or a similar di-halogenated benzene).

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established Ullmann condensation
methodologies.

Materials:

e 4-Hydroxyacetophenone

e 1-Bromo-4-iodobenzene

o Copper(l) iodide (Cul)

o Potassium carbonate (K2COs)
e Pyridine (anhydrous)

e Toluene (anhydrous)
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Procedure:

e To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-
hydroxyacetophenone (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), and potassium carbonate
(2.0 eq).

e Add anhydrous toluene to the flask to create a stirrable suspension.
e Add copper(l) iodide (0.1 eq) and a catalytic amount of pyridine.

e The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for
12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography
(TLC).

e Upon completion, the reaction mixture is cooled to room temperature and filtered to remove
inorganic salts.

e The filtrate is concentrated under reduced pressure to yield the crude product.

« Purification of the crude product is achieved by column chromatography on silica gel using a
hexane-ethyl acetate gradient to afford 1-(4-(4-Bromophenoxy)phenyl)ethanone as a pale
yellow solid.
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Caption: Synthesis workflow for 1-(4-(4-Bromophenoxy)phenyl)ethanone.
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Spectroscopic Data

While specific spectroscopic data for 1-(4-(4-Bromophenoxy)phenyl)ethanone is not readily

available in the searched literature, the following tables provide predicted data and data from

its precursors, which can aid in the characterization of the final product.

Table 2: Predicted and Precursor *H NMR Spectroscopic Data

Compound

Chemical Shift (6 ppm) and Multiplicity

1-(4-Bromophenyl)ethanone

7.81-7.85 (m, 2H), 7.64-7.66 (m, 2H), 2.58 (s,
3H)

4-Hydroxyacetophenone

7.90 (d, 2H), 6.90 (d, 2H), 2.55 (s, 3H)

1-(4-(4-Bromophenoxy)phenyl)ethanone
(Predicted)

~7.95 (d, 2H, Ar-H ortho to C=0), ~7.60 (d, 2H,
Ar-H ortho to Br), ~7.05 (d, 2H, Ar-H ortho to
ether), ~7.00 (d, 2H, Ar-H ortho to ether), ~2.60
(s, 3H, -CHs3)

Table 3: Predicted and Precursor 3C NMR Spectroscopic Data

Compound

Chemical Shift (6 ppm)

1-(4-Bromophenyl)ethanone

196.9, 135.8, 131.8, 129.7, 128.2, 26.4

4-Hydroxyacetophenone

1985, 162.0, 131.5, 130.0, 115.5, 26.0

1-(4-(4-Bromophenoxy)phenyl)ethanone
(Predicted)

~197 (C=0), ~160 (C-O, acetophenone ring),
~155 (C-0O, bromophenyl ring), ~132 (C-Br),
~131 (Ar-C), ~130 (Ar-C), ~120 (Ar-C), ~118
(Ar-C), ~26 (-CHs)

Table 4: Key IR Absorption Bands (Predicted)
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Functional Group Wavenumber (cm~—?)
C=0 (Ketone) ~1680

C-O-C (Aryl Ether) ~1240

C-Br ~600-500

Aromatic C-H ~3100-3000

Aromatic C=C ~1600, 1500

Table 5: Predicted Mass Spectrometry Data

lon ml/z

[M]* 290/292 (due to Br isotopes)
[M-CHs]* 275/277

[M-COCHs]*+ 247/249

Applications in Drug Discovery and Development

1-(4-(4-Bromophenoxy)phenyl)ethanone is a key intermediate in the synthesis of various
pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic
drugs. The diaryl ether motif is a privileged scaffold in medicinal chemistry, known to be present

in numerous biologically active compounds.

Derivatives of this compound are also explored in biochemical research for their potential as
enzyme inhibitors. The ketone functionality can be a site for further chemical modification to
introduce pharmacophores that interact with the active sites of enzymes.
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Caption: Logical workflow for drug discovery using the target scaffold.

Other Applications
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Beyond pharmaceuticals, 1-(4-(4-Bromophenoxy)phenyl)ethanone finds utility in:

e Materials Science: Its structure allows for incorporation into polymer matrices, contributing to
the production of specialty polymers with enhanced thermal and mechanical properties. The
bromine atom also makes it a candidate for use in flame retardants.[1]

» Agricultural Chemistry: It serves as a building block in the formulation of agrochemicals,
including herbicides and pesticides.[1]

Conclusion

1-(4-(4-Bromophenoxy)phenyl)ethanone is a valuable and versatile chemical intermediate
with significant potential across multiple scientific disciplines. Its synthesis via the Ullmann
condensation is a well-established method, and its unique chemical structure makes it an
attractive starting point for the development of novel pharmaceuticals, advanced materials, and
agrochemicals. Further research into the biological activities of its derivatives is likely to
uncover new therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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